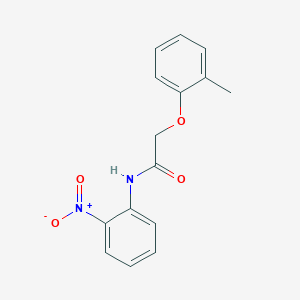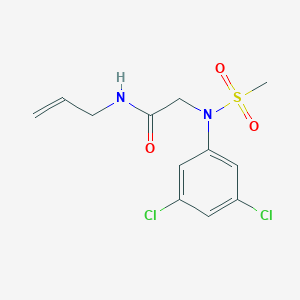
2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide, also known as MNA, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. MNA belongs to the class of arylamides and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide is not fully understood. However, it has been proposed that 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation, pain, and fever. 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a protein that is involved in angiogenesis, the formation of new blood vessels. Inhibition of COX-2 and VEGF activity may contribute to the anti-inflammatory, analgesic, antipyretic, and anti-cancer effects of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. In vitro studies have shown that 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has also been shown to inhibit the growth of Mycobacterium tuberculosis. However, the exact biochemical and physiological effects of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high purity when recrystallized. 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has been shown to exhibit anti-inflammatory, analgesic, antipyretic, and anti-cancer effects, making it a potential therapeutic agent for various diseases. However, 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has some limitations for lab experiments. The mechanism of action of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide is not fully understood, which makes it difficult to design experiments to study its effects. 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has also not been extensively studied in clinical trials, which limits its potential for therapeutic use.
Direcciones Futuras
There are several future directions for research on 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide. First, further studies are needed to fully understand the mechanism of action of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide. This will help to design experiments to study its effects and potential therapeutic use. Second, more studies are needed to evaluate the safety and efficacy of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide in clinical trials. This will help to determine its potential as a therapeutic agent for various diseases. Third, studies are needed to evaluate the potential of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide as an anti-tuberculosis agent. Fourth, studies are needed to evaluate the potential of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide as a drug delivery agent. 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has been shown to exhibit good solubility and stability, which makes it a potential candidate for drug delivery. Finally, studies are needed to evaluate the potential of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide as a diagnostic agent. 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has been shown to exhibit fluorescence properties, which makes it a potential candidate for diagnostic imaging.
Métodos De Síntesis
2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide can be synthesized using a simple two-step process. The first step involves the reaction of 2-methylphenol and 2-nitroaniline in the presence of a base, such as sodium hydroxide, to form 2-(2-methylphenoxy)-N-(2-nitrophenyl)aniline. The second step involves the reaction of the intermediate with acetic anhydride to form 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has been studied for its potential as a therapeutic agent in various scientific research areas. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has also been studied for its potential as an anti-cancer agent. In vitro studies have shown that 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has also been studied for its potential as an anti-tuberculosis agent. In vitro studies have shown that 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide inhibits the growth of Mycobacterium tuberculosis.
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-11-6-2-5-9-14(11)21-10-15(18)16-12-7-3-4-8-13(12)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONQHOZVSRTGFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5618614 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1-azepanyl)-N-[3-(1H-pyrazol-1-yl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4922487.png)

![ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate](/img/structure/B4922497.png)
![2-(2,4-dichlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4922503.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4922506.png)
![3-[4-(4-morpholinylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B4922509.png)


![ethyl 4-{3-[4-(aminocarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4922520.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-cyclopropyl-1,3-oxazole-4-carboxamide](/img/structure/B4922523.png)
![4-[1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinyl]pyridine](/img/structure/B4922539.png)
![3-chloro-N-({[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4922557.png)

![1-(2-oxo-2-phenylethyl)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyridinium bromide](/img/structure/B4922599.png)